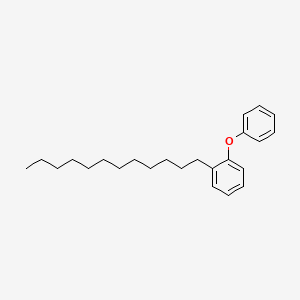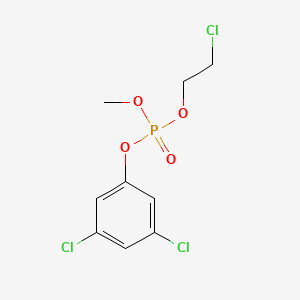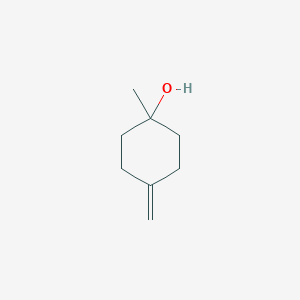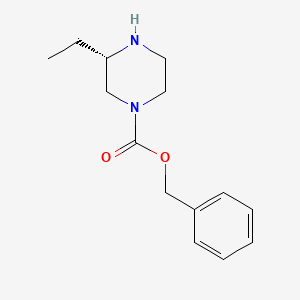![molecular formula C17H17F2NO2 B12274937 [(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12274937.png)
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine typically involves multiple steps. One common method includes the reaction of 1,4-benzodioxane-6-amine with 2,5-difluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and potentially alleviating symptoms of Alzheimer’s disease . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and modulating neurotransmitter levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety and is also studied for its potential therapeutic effects.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar in containing difluorophenyl groups, used in organic photovoltaic devices.
Uniqueness
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is unique due to its combination of difluorophenyl and benzodioxin groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research.
Propriétés
Formule moléculaire |
C17H17F2NO2 |
|---|---|
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
N-[(2,5-difluorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H17F2NO2/c1-20(11-13-9-14(18)3-4-15(13)19)10-12-2-5-16-17(8-12)22-7-6-21-16/h2-5,8-9H,6-7,10-11H2,1H3 |
Clé InChI |
NVWOJDZCXMPGNL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=C(C=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)

![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)


![2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide](/img/structure/B12274930.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12274939.png)

![2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid](/img/structure/B12274952.png)
![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)
